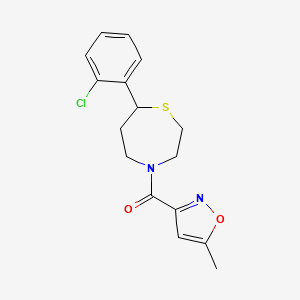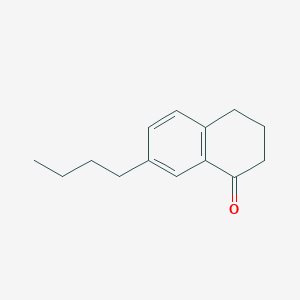
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a chlorophenyl group, an oxazolidinone group, a methyl group, a fluorobenzene group, and a sulfonamide group . These groups are common in many pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazolidinone ring, the introduction of the chlorophenyl and fluorobenzene groups, and the attachment of the sulfonamide group . The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to elucidate its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the oxazolidinone ring, the chlorophenyl and fluorobenzene groups, and the sulfonamide group could all influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- The investigation of crystal structures and intermolecular interactions of closely related sulfonamides reveals detailed insights into their packing patterns and the importance of specific interactions, such as N–H···O, C–H···π, and Cl···F contacts, which are crucial for understanding the molecular assembly and properties of these compounds (Suchetan et al., 2016).
Biological Activities
- Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These studies show that the sulfonamide derivative plays a significant role in interacting with DNA and demonstrates potential anticancer properties through mechanisms such as apoptosis (González-Álvarez et al., 2013).
Chemical Synthesis and Modification
- The synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and their antibacterial activity against various Gram-positive bacteria strains indicate the potential of these compounds in developing new antimicrobial agents (Sławiński et al., 2013).
- Organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination has been developed, allowing for the synthesis of chiral fluorinated isoxazol-5(4H)-ones. This method demonstrates the chemical versatility and potential pharmaceutical applications of sulfonamide derivatives (Meng et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4S/c17-11-4-3-5-12(8-11)20-10-13(24-16(20)21)9-19-25(22,23)15-7-2-1-6-14(15)18/h1-8,13,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQPBMFUKYCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2762979.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2762980.png)

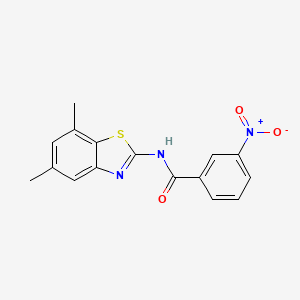

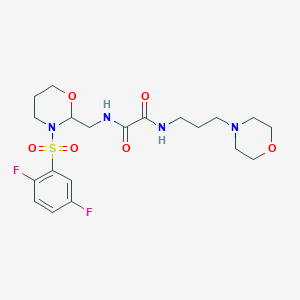
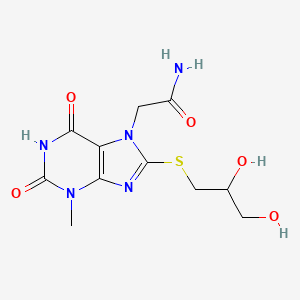
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2762989.png)

![N-(3-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2762993.png)

